![molecular formula C19H18O3S B2675960 Naphthalen-1-yl 2,4,6-trimethylbenzenesulfonate CAS No. 201014-93-9](/img/structure/B2675960.png)
Naphthalen-1-yl 2,4,6-trimethylbenzenesulfonate
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Description
Naphthalen-1-yl 2,4,6-trimethylbenzenesulfonate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a white crystalline powder that is soluble in organic solvents such as ethanol and methanol.
Scientific Research Applications
Prodrug Development
The title compound, Naphthalen-1-yl 2,4,6-trimethylbenzenesulfonate , has been explored as a prodrug candidate. Prodrugs are modified forms of active pharmaceutical ingredients (APIs) designed to enhance their properties. In this case, the carboxyl group of naproxen (a well-known nonsteroidal anti-inflammatory drug) is esterified with the hydroxyl group in the naphthalen-1-ylmethanol. The goal is to alter the physicochemical properties of naproxen, potentially reducing gastric irritation while maintaining therapeutic efficacy .
Photoactuation in Elastic Crystals
A fascinating application involves derivatives of (Z)-3-(naphthalen-1-yl)-2-phenylacrylonitrile synthesized via Knoevenagel condensation. These compounds exhibit photoisomerization within molecular crystals. When exposed to light, they undergo rapid bending away from the light source. This intriguing photomechanical behavior could have implications for designing responsive materials and actuators .
Crystal Structure Studies
The crystal structure of Naphthalen-1-yl 2,4,6-trimethylbenzenesulfonate has been determined experimentally. It crystallizes in a monoclinic space group (P2₁) with specific unit cell parameters. Researchers have investigated its molecular arrangement, bond lengths, and angles. Such studies contribute valuable insights into the compound’s stability and packing behavior .
properties
IUPAC Name |
naphthalen-1-yl 2,4,6-trimethylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O3S/c1-13-11-14(2)19(15(3)12-13)23(20,21)22-18-10-6-8-16-7-4-5-9-17(16)18/h4-12H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHYFWNWVIRKSLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)OC2=CC=CC3=CC=CC=C32)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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